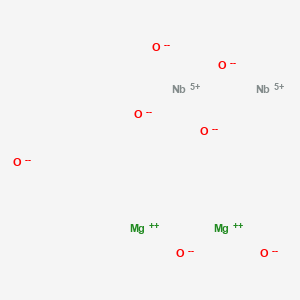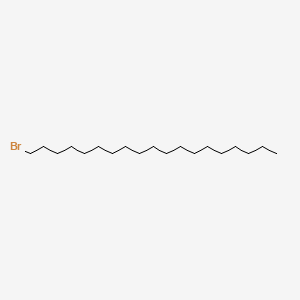
Methyl 3-hydroxybutyrate
Overview
Description
Methyl 3-hydroxybutyrate is an organic compound with the molecular formula CH3CH(OH)CH2COOCH3. It is a methyl ester of 3-hydroxybutyric acid and is known for its fruity odor. This compound is used in various applications, including as a flavoring agent, in the synthesis of pharmaceuticals, and as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
Methyl 3-hydroxybutanoate, also known as Methyl 3-hydroxybutyrate, primarily targets the Polyhydroxybutyrate depolymerase . This enzyme plays a crucial role in the metabolism of polyhydroxybutyrate, a type of biopolymer that is involved in energy storage in many bacteria .
Mode of Action
It is known that it interacts with its target, the polyhydroxybutyrate depolymerase, potentially influencing the metabolism of polyhydroxybutyrate .
Biochemical Pathways
Methyl 3-hydroxybutanoate may be involved in the metabolism of polyhydroxybutyrate . This compound could potentially affect the biochemical pathways related to energy storage in bacteria, given its interaction with Polyhydroxybutyrate depolymerase .
Pharmacokinetics
These properties would significantly impact the bioavailability of methyl 3-hydroxybutanoate .
Result of Action
Given its potential interaction with Polyhydroxybutyrate depolymerase, it may influence the metabolism of polyhydroxybutyrate, affecting energy storage in bacteria .
Biochemical Analysis
Biochemical Properties
Methyl 3-hydroxybutanoate plays a significant role in biochemical reactions. It is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . In microorganisms, Methyl 3-hydroxybutanoate mainly serves as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material .
Cellular Effects
Methyl 3-hydroxybutanoate has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown that methyl-esterified dimers and trimers of 3-hydroxybutyrate, produced by bacteria capable of polyhydroxybutyrate biosynthesis have 3 times more hydroxyl radical scavenging activity than glutathione and 11 times more activity than vitamin C or 3-HB monomer alone .
Molecular Mechanism
At the molecular level, Methyl 3-hydroxybutanoate exerts its effects through various mechanisms. Some of these effects are the direct effects of Methyl 3-hydroxybutanoate itself, while others are indirect effects, regulated by the metabolites into which Methyl 3-hydroxybutanoate is converted . One of the most important regulatory functions of Methyl 3-hydroxybutanoate is the inhibition of the activity of histone deacetylases and thus the epigenetic regulation of many genes .
Dosage Effects in Animal Models
The effects of Methyl 3-hydroxybutanoate vary with different dosages in animal models. In animal model studies, the use of 3-hydroxybutyric acid was found to improve cognitive function and to reduce Aβ peptide accumulation and microglia overactivation in the brain
Metabolic Pathways
Methyl 3-hydroxybutanoate is involved in various metabolic pathways. In target tissues, 3-HB is oxidized to acetoacetate (AcAc) in a reaction catalyzed by 3-HB dehydrogenase . This indicates that Methyl 3-hydroxybutanoate interacts with enzymes such as 3-HB dehydrogenase in metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxybutyrate can be synthesized through several methods. One common method involves the esterification of 3-hydroxybutyric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced via biotechnological routes. Microorganisms such as Clostridium ljungdahlii can be engineered to convert acetyl-CoA into 3-hydroxybutyrate, which is then esterified to form this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form methyl acetoacetate. This reaction typically requires oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 3-hydroxybutanol using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions. For example, it can react with halides to form corresponding esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halides, base catalysts.
Major Products Formed:
Oxidation: Methyl acetoacetate.
Reduction: 3-Hydroxybutanol.
Substitution: Various esters depending on the halide used.
Scientific Research Applications
Methyl 3-hydroxybutyrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: this compound is investigated for its potential therapeutic effects, including its role in the synthesis of pharmaceuticals.
Industry: It is used in the production of biodegradable plastics and as a flavoring agent in the food industry
Comparison with Similar Compounds
3-Hydroxybutyric acid: The parent compound of methyl 3-hydroxybutyrate.
Ethyl 3-hydroxybutyrate: An ester with similar properties but different ester group.
Methyl 3-hydroxyhexanoate: A similar ester with a longer carbon chain.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its relatively simple structure makes it a versatile intermediate in organic synthesis, and its role in metabolic pathways adds to its significance in biological research .
Properties
IUPAC Name |
methyl 3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLDJEAVRNAEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862677 | |
| Record name | (+/-)-Methyl 3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless clear liquid; Mild apple like aroma | |
| Record name | Methyl 3-hydroxybutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1925/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
158.00 to 160.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl 3-hydroxybutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | Methyl 3-hydroxybutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1925/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.053-1.061 (20°) | |
| Record name | Methyl 3-hydroxybutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1925/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1487-49-6 | |
| Record name | Methyl 3-hydroxybutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1487-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-hydroxybutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001487496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Methyl 3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-hydroxybutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-HYDROXYBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36O46U3EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl 3-hydroxybutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(5E)-2-[(E)-2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2Z)-2-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline;perchlorate](/img/structure/B1582084.png)







